molecular formula C14H23N5O2 B14452337 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide CAS No. 72412-05-6

4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide

Cat. No.: B14452337
CAS No.: 72412-05-6
M. Wt: 293.36 g/mol
InChI Key: FBFPGCHGRRYSGL-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxamide core, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor.

    Introduction of the methoxy group: Using methoxylation reactions.

    Attachment of the methylamino group: Through amination reactions.

    Incorporation of the pyrrolidinylmethyl group: Via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or methylamino groups.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide could have various scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible pharmaceutical applications, such as drug development for specific targets.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Binding to receptors or enzymes: Affecting their activity.

    Modulating signaling pathways: Influencing cellular responses.

    Interacting with nucleic acids: Potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(methylamino)-5-pyridinecarboxamide: Lacks the pyrrolidinylmethyl group.

    2-(Methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide: Lacks the methoxy group.

    4-Methoxy-5-pyridinecarboxamide: Lacks both the methylamino and pyrrolidinylmethyl groups.

Uniqueness

The presence of the methoxy, methylamino, and pyrrolidinylmethyl groups in 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

CAS No.

72412-05-6

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C14H23N5O2/c1-4-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15-2)18-13(11)21-3/h9-10H,4-8H2,1-3H3,(H,16,20)(H,15,17,18)

InChI Key

FBFPGCHGRRYSGL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)NC

Origin of Product

United States

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